Adenosine monophosphofluoridate
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Overview
Description
Sodium L-aspartate is a sodium salt of L-aspartic acid, a non-essential amino acid that plays a crucial role in various metabolic processes. It is commonly used as a dietary supplement and has applications in sports nutrition due to its potential to enhance athletic performance by improving endurance and reducing fatigue .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium L-aspartate can be synthesized through the neutralization of L-aspartic acid with sodium hydroxide. The reaction typically involves dissolving L-aspartic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain sodium L-aspartate in crystalline form .
Industrial Production Methods
Industrial production of sodium L-aspartate often involves the use of fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce L-aspartic acid, which is then neutralized with sodium hydroxide to form sodium L-aspartate. This method is efficient and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Sodium L-aspartate undergoes various chemical reactions, including:
Transamination: It acts as an amine donor in transamination reactions, which are crucial for amino acid metabolism.
Decarboxylation: It can undergo decarboxylation to form beta-alanine.
Condensation: It participates in condensation reactions to form peptides and other complex molecules.
Common Reagents and Conditions
Transamination: Requires aminotransferase enzymes and alpha-ketoglutarate as a co-substrate.
Decarboxylation: Typically occurs under acidic conditions with the presence of decarboxylase enzymes.
Condensation: Often involves the use of coupling agents like carbodiimides in peptide synthesis.
Major Products
Oxaloacetate: Formed during transamination reactions.
Beta-alanine: Produced through decarboxylation.
Peptides: Result from condensation reactions.
Scientific Research Applications
Sodium L-aspartate has a wide range of applications in scientific research:
Mechanism of Action
Sodium L-aspartate exerts its effects primarily through its role in the tricarboxylic acid cycle (TCA cycle). It is converted to oxaloacetate, which is a key intermediate in the TCA cycle, facilitating energy production. Additionally, it acts as a precursor for the synthesis of other amino acids, nucleotides, and neurotransmitters . The molecular targets include enzymes involved in the TCA cycle and amino acid metabolism .
Comparison with Similar Compounds
Similar Compounds
L-Ornithine: Another amino acid involved in the urea cycle and protein synthesis.
L-Glutamate: Plays a similar role in amino acid metabolism and acts as a neurotransmitter.
L-Aspartic Acid: The parent compound of sodium L-aspartate, involved in similar metabolic pathways.
Uniqueness
Sodium L-aspartate is unique due to its sodium salt form, which enhances its solubility and bioavailability compared to L-aspartic acid. This makes it more effective as a dietary supplement and in various biochemical applications .
Properties
CAS No. |
19375-33-8 |
---|---|
Molecular Formula |
C10H13FN5O6P |
Molecular Weight |
349.21 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid |
InChI |
InChI=1S/C10H13FN5O6P/c11-23(19,20)21-1-4-6(17)7(18)10(22-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H,19,20)(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
PZWOGYWWDIXJIB-KQYNXXCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)F)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N |
Synonyms |
adenosine monophosphofluoridate AMPF |
Origin of Product |
United States |
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